molecular formula C10H8BrN B1448395 8-Bromo-4-methylisoquinoline CAS No. 958880-30-3

8-Bromo-4-methylisoquinoline

Cat. No. B1448395
M. Wt: 222.08 g/mol
InChI Key: MGJAMTKUBKBVOL-UHFFFAOYSA-N
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Description

8-Bromo-4-methylisoquinoline is a chemical compound with the molecular formula C10H8BrN . It has a molecular weight of 222.08 . This compound is typically in the form of a powder .


Synthesis Analysis

There are several methods for the synthesis of isoquinolines, a class of compounds to which 8-Bromo-4-methylisoquinoline belongs . For example, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines . Another method involves sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of 8-Bromo-4-methylisoquinoline consists of a benzene ring fused to a pyridine ring . The bromine atom is attached to the 8th carbon atom, and the methyl group is attached to the 4th carbon atom .


Physical And Chemical Properties Analysis

8-Bromo-4-methylisoquinoline is a powder . Its physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results.

Scientific Research Applications

Synthesis and Structural Studies

8-Bromo-4-methylisoquinoline has been utilized in various synthetic and structural studies. For instance, it has been involved in the synthesis of transition metal halide salts, contributing to the understanding of complex molecular structures and interactions. The metal complexes formed with 8-Bromo-4-methylisoquinoline exhibit unique crystalline structures and magnetic properties, as explored in studies by Edwards et al. (2011).

Photolabile Protecting Group

The compound has been investigated for its potential as a photolabile protecting group. It offers enhanced single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful in the study of biological systems and molecular biology. Its application in this field is particularly notable due to its stability, solubility, and low fluorescence, as detailed by Fedoryak and Dore (2002).

Antitumor Agents and Inhibitors

Significant research has been conducted on the application of 8-Bromo-4-methylisoquinoline derivatives as antitumor agents and inhibitors. For example, studies have shown the synthesis of compounds from this chemical that exhibit cytotoxic properties against various cancer cell lines. These findings are critical in the development of new therapeutic agents for cancer treatment, as reported by Cho et al. (2007).

Synthesis of Novel Ligands and Complexes

Research has also focused on the synthesis of novel ligands and complexes using 8-Bromo-4-methylisoquinoline. These studies contribute to the development of new materials with potential applications in various fields, including pharmaceuticals and materials science. The synthesis and characterization of these compounds provide insights into their potential uses and properties, as discussed in the work of Patel and Patel (2017).

Application in Organic Chemistry Reactions

8-Bromo-4-methylisoquinoline is also instrumental in various organic chemistry reactions. Its use in the synthesis of complex organic compounds, reaction mechanisms, and the formation of intermediate compounds has been extensively studied, providing valuable knowledge for organic chemists and researchers in related fields. This is exemplified in the work of Orito et al. (2000).

Safety And Hazards

8-Bromo-4-methylisoquinoline is labeled with the signal word “Warning” according to its Safety Data Sheet . It has hazard statements H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

8-bromo-4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJAMTKUBKBVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309615
Record name 8-Bromo-4-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-methylisoquinoline

CAS RN

958880-30-3
Record name 8-Bromo-4-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958880-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-4-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-4-methylisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Kendall, GW Rewcastle, R Frederick… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 2-methyl-5-nitrobenzenesulfonohydrazides were prepared and evaluated as inhibitors of PI3K. An isoquinoline derivative shows good selectivity for the p110α isoform over …
Number of citations: 71 www.sciencedirect.com

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